Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate
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Overview
Description
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate is an organic compound with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.29 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a cyclopentyl ring and multiple functional groups, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate typically involves the esterification of 2-acetyl-4-cyclopentyl-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate: Contains a cyclohexyl ring, leading to different chemical properties and reactivity.
Uniqueness
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate is unique due to its cyclopentyl ring, which imparts specific steric and electronic effects that influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate |
InChI |
InChI=1S/C13H20O4/c1-3-17-13(16)11(9(2)14)8-12(15)10-6-4-5-7-10/h10-11H,3-8H2,1-2H3 |
InChI Key |
YEIOPJWRISUBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1CCCC1)C(=O)C |
Origin of Product |
United States |
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